4-Chloro-3-(difluoromethoxy)aniline

LogP Lipophilicity Drug design

Researchers designing CNS-penetrant kinase inhibitors often face a trade-off between lipophilicity and metabolic stability. 4-Chloro-3-(difluoromethoxy)aniline resolves this bottleneck through its balanced physicochemical profile: a predicted pKa of 3.01, XLogP3 of 2.8, and a boiling point approximately 67 °C higher than the non-chlorinated analog-enabling robust Buchwald-Hartwig and Ullmann couplings at process scale. - The -OCHF2 group reduces P-glycoprotein recognition while chlorine adds ~0.35 log P units for fine-tuned CNS penetration. - Derivatives have achieved 2 nM potency at NMDA receptors; the scaffold also supports foliar-active agrochemicals. - Bulk stock available with full QA documentation; ambient shipping under non-hazardous DOT/IATA classification.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
CAS No. 39211-54-6
Cat. No. B1425432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-(difluoromethoxy)aniline
CAS39211-54-6
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)F)Cl
InChIInChI=1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
InChIKeySUVIQAGOOXDQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-(difluoromethoxy)aniline – Properties and Procurement


4‑Chloro‑3‑(difluoromethoxy)aniline (CAS 39211‑54‑6) is a disubstituted aniline bearing an electron‑withdrawing chlorine at the para position and a difluoromethoxy (–OCHF₂) group at the meta position. The compound exhibits a predicted pKa of 3.01 ± 0.10 [REFS‑1] and a calculated XLogP3 of 2.8 [REFS‑2], placing its lipophilicity between that of the non‑chlorinated 3‑(difluoromethoxy)aniline and the trifluoromethoxy analog. These physicochemical attributes, together with the synthetic versatility of the primary amine, make it a recurrent intermediate in kinase inhibitor and agrochemical patent literature.

Why 4-Chloro-3-(difluoromethoxy)aniline Cannot Be Replaced


Replacing 4‑chloro‑3‑(difluoromethoxy)aniline with 4‑chloroaniline, 3‑(difluoromethoxy)aniline, or the 4‑(difluoromethoxy) isomer would alter all three critical selection parameters: lipophilicity, acidity, and boiling point. The combined electron‑withdrawing effect of Cl and OCHF₂ lowers the pKa by more than one log unit relative to 4‑chloroaniline [REFS‑1], while the chlorine atom adds approximately 0.35 log P units compared with 3‑(difluoromethoxy)aniline [REFS‑2][REFS‑3]. These shifts directly affect amine nucleophilicity, phase‑transfer behavior, and final compound pharmacokinetics, meaning that even structurally close analogs cannot be interchanged without re‑optimizing reaction conditions or biological outcomes.

4-Chloro-3-(difluoromethoxy)aniline Differentiation Evidence


Lipophilicity vs. Closest Analogs

4‑Chloro‑3‑(difluoromethoxy)aniline displays an XLogP3 of 2.8 [REFS‑1]. This is 0.35 log P units higher than 3‑(difluoromethoxy)aniline (LogP = 2.45) [REFS‑2] and 0.89 log P units higher than 4‑(difluoromethoxy)aniline (LogP ≈ 1.91) [REFS‑3], but approximately 0.6 log P units lower than 4‑chloro‑3‑(trifluoromethoxy)aniline (LogP = 3.40) [REFS‑4].

LogP Lipophilicity Drug design

Basicity and Amine Nucleophilicity

The predicted pKa of 4‑chloro‑3‑(difluoromethoxy)aniline is 3.01 ± 0.10 [REFS‑1], more than one log unit lower than that of 4‑chloroaniline (pKa = 4.15) [REFS‑2] and essentially identical to 3‑(difluoromethoxy)aniline (pKa ≈ 3.0) [REFS‑3]. The added chlorine therefore contributes approximately a −1.14 log unit shift relative to the unsubstituted 4‑chloroaniline, while the difluoromethoxy group accounts for the bulk of the acidification.

pKa Amine basicity Reactivity

Boiling Point and Volatility

The predicted boiling point of 4‑chloro‑3‑(difluoromethoxy)aniline is 268.1 ± 35.0 °C [REFS‑1], substantially higher than the experimentally determined boiling point of 3‑(difluoromethoxy)aniline at 201–202 °C [REFS‑2]. This 67 °C difference reflects the added molecular weight and polarizability of the chlorine substituent, which increases van der Waals interactions.

Boiling point Volatility Process chemistry

OCHF₂ Conformational Adaptability vs. OCF₃

The difluoromethoxy group (–OCHF₂) can interconvert between a lipophilic and a polar conformation, enabling it to adapt to the polarity of the molecular environment, whereas the trifluoromethoxy group (–OCF₃) is intrinsically lipophilic and lacks this conformational switch [REFS‑1]. This property is inherent to the OCHF₂ motif regardless of the aromatic scaffold.

Fluorine chemistry Lipophilicity modulation Medicinal chemistry

NMDA Receptor Antagonist Potency

Derivatives incorporating the 4‑chloro‑3‑(difluoromethoxy)aniline substructure have yielded NMDA receptor antagonists with IC₅₀ values as low as 2 nM [REFS‑1]. For example, 5‑chloro‑2‑[[1‑[4‑chloro‑3‑(difluoromethoxy)phenyl]triazol‑4‑yl]methoxy]‑4‑methyl‑… exhibited an IC₅₀ of 2 nM at pH 7.4, 2 °C [REFS‑1]. While the aniline itself is not the active species, the recurring appearance of this fragment in low‑nanomolar compounds suggests that the chloro‑difluoromethoxy substitution pattern is particularly compatible with high‑affinity target engagement.

NMDA receptor IC50 Medicinal chemistry

4-Chloro-3-(difluoromethoxy)aniline Key Advantages


Kinase Inhibitor and CNS Drug Synthesis

The combination of moderate lipophilicity (LogP 2.8) and low basicity (pKa 3.01) makes this aniline an optimal building block for CNS‑penetrant kinase inhibitors, where the difluoromethoxy group can reduce P‑glycoprotein recognition while the chlorine provides a handle for late‑stage functionalization. Derivatives have already achieved 2 nM potency at NMDA receptors [REFS‑1].

Agrochemical Metabolic Stability

The –OCHF₂ group’s conformational adaptability [REFS‑1] can improve metabolic stability relative to methoxy analogs, while the chlorine atom raises lipophilicity sufficiently for foliar uptake. This positions 4‑chloro‑3‑(difluoromethoxy)aniline ahead of 3‑(difluoromethoxy)aniline for herbicides and fungicides where both stability and uptake are required.

High-Temperature Palladium-Catalyzed Amination

With a predicted boiling point approximately 67 °C higher than that of 3‑(difluoromethoxy)aniline [REFS‑1][REFS‑2], this compound tolerates more forcing Buchwald–Hartwig or Ullmann conditions, reducing reaction times and improving yields in process‑scale aminations.

Lipophilic Amine SAR Studies

The 0.35–0.89 log P increment over non‑chlorinated difluoromethoxy anilines [REFS‑1][REFS‑2][REFS‑3] provides a quantifiable step in systematic SAR explorations, allowing medicinal chemists to fine‑tune log D without introducing the excessive lipophilicity burden of a trifluoromethoxy group (LogP 3.40) [REFS‑4].

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